1-(6-Chloro-pyridin-3-YL)-ethylamine

概述

描述

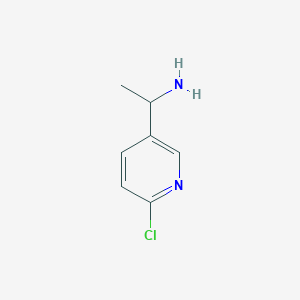

1-(6-Chloro-pyridin-3-YL)-ethylamine is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 6th position and an ethylamine group at the 3rd position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-pyridin-3-YL)-ethylamine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction mixture is then heated under reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistency and purity of the final product .

化学反应分析

Types of Reactions: 1-(6-Chloro-pyridin-3-YL)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research has indicated that derivatives of 1-(6-Chloro-pyridin-3-YL)-ethylamine exhibit potential antidepressant and anxiolytic effects. Studies have focused on the compound's ability to interact with serotonin receptors, which play a crucial role in mood regulation. For instance, modifications to the ethylamine structure can enhance binding affinity to serotonin receptors, leading to improved therapeutic profiles in treating depression and anxiety disorders .

Case Study: Melatonin Analogues

In a study comparing the biological activity of melatonin analogues, it was found that compounds similar to this compound retained significant biological activity while exhibiting lower toxicity profiles. These findings suggest that such compounds could be developed into safer alternatives for existing antidepressants .

Agrochemicals

Pesticide Development

this compound has been utilized in the development of new pesticides aimed at controlling agricultural pests. The compound's structure allows for modifications that enhance its efficacy against specific pests while minimizing environmental impact. Patents have been filed for formulations incorporating this compound, demonstrating its commercial potential in agriculture .

Case Study: Efficacy Against Parasitic Pests

A patented formulation using this compound showed promising results in controlling parasitic pests in livestock. The compound was effective at low concentrations, reducing the need for higher doses of traditional pesticides, thereby decreasing potential harm to non-target organisms and promoting sustainable agricultural practices .

Materials Science

Synthesis of Functional Materials

The compound is also being explored for its applications in materials science, particularly in the synthesis of functional materials such as polymers and coatings. Its ability to act as a building block in polymer chemistry allows for the creation of materials with tailored properties for specific applications, including corrosion resistance and enhanced mechanical strength .

Case Study: Polymer Composites

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Such advancements are crucial for developing materials used in demanding environments, such as aerospace and automotive industries .

作用机制

The mechanism of action of 1-(6-Chloro-pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

1-(6-Chloro-pyridin-3-YL)-ethanone: Similar structure but with a ketone group instead of an amine group.

3-(6-Chloro-pyridin-3-YL)-acrylic acid ethyl ester: Contains an ester group and is used in different applications.

Uniqueness: 1-(6-Chloro-pyridin-3-YL)-ethylamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

生物活性

1-(6-Chloro-pyridin-3-YL)-ethylamine is a compound characterized by its unique structural features, including a chloro substituent on the pyridine ring and an ethylamine group. This compound has garnered attention due to its potential biological activities, particularly as a CYP1A2 inhibitor, which may influence drug metabolism and therapeutic efficacy in various clinical settings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : CHClN

- Molecular Weight : 171.63 g/mol

- IUPAC Name : this compound

The presence of the chlorine atom at the 6-position of the pyridine ring is significant as it can enhance the compound's reactivity and biological interactions.

CYP1A2 Inhibition

This compound is identified as a CYP1A2 inhibitor , which plays a crucial role in the metabolism of various drugs. Inhibiting this enzyme can lead to altered pharmacokinetics of co-administered medications, potentially resulting in increased therapeutic effects or adverse reactions.

Study on Antimicrobial Activity

In a comparative analysis of pyridine derivatives, compounds with similar structures demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Although specific data for this compound is not available, these findings suggest that it may exhibit comparable activity due to its structural characteristics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the position of substituents on the pyridine ring significantly influences biological activity. For instance, modifications at specific positions can enhance or diminish antimicrobial efficacy . This insight underscores the importance of further research into this compound to elucidate its potential applications.

Summary of Biological Activities

| Activity | Description |

|---|---|

| CYP1A2 Inhibition | Alters drug metabolism; potential for drug interactions |

| Antimicrobial Activity | Potential against Gram-positive and Gram-negative bacteria |

| Structure-Activity Relationship | Positioning of substituents affects bioactivity |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-chloro-pyridin-3-YL)-ethylamine, and how do reaction conditions influence yield and purity?

- Answer : The compound can be synthesized via reductive amination of 6-chloro-pyridine-3-carbaldehyde using ethylamine under hydrogenation conditions (e.g., Pd/C catalyst, 50–60°C) . Alternative routes include enzymatic approaches, such as ω-transaminase-catalyzed asymmetric synthesis from ketone precursors, which offers enantioselectivity but requires optimization of pH (7.5–8.5) and cofactor recycling . Yield improvements (>70%) are achievable by controlling stoichiometry, solvent polarity (e.g., THF vs. methanol), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the amine .

Q. How can researchers validate the structural identity and purity of this compound?

- Answer : Characterization should combine:

- NMR : NMR (DMSO-d6) for aromatic protons (δ 8.2–8.5 ppm), ethylamine chain (δ 2.7–3.1 ppm), and absence of aldehyde peaks.

- HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect byproducts .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H] at m/z 171.6) and isotopic chlorine pattern .

- Elemental Analysis : Confirm C, H, N, Cl ratios within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential amine volatility and respiratory irritation .

- Waste Disposal : Neutralize acidic residues (e.g., with NaHCO3) before transferring to halogenated waste containers. Partner with certified waste management services for incineration .

- First Aid : For spills, adsorb with vermiculite; for inhalation, move to fresh air and monitor for bronchospasm .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

- Answer :

- Chiral Chromatography : Use Chiralpak® IA column (hexane/isopropanol with 0.1% diethylamine) to separate (R)- and (S)-enantiomers (retention time difference >2 mins) .

- Enzymatic Kinetic Resolution : Optimize ω-transaminase mutants (e.g., Arthrobacter sp. variants) to selectively convert one enantiomer to ketone, leaving the desired (R)-isomer (ee >90%) .

- Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 220–250 nm .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for SNAr reactions at the 6-chloro position. Calculate activation energies (ΔG‡) to compare leaving-group abilities (Cl vs. other halogens) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina to guide drug design .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Answer :

- Accelerated Degradation Studies : Store samples in DMSO, ethanol, and water at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC:

| Solvent | 4°C (% Purity) | 40°C (% Purity) |

|---|---|---|

| DMSO | 98.5 | 92.1 |

| Ethanol | 99.2 | 95.4 |

| Water | 97.8 | 88.3 |

- Mechanistic Insight : Hydrolysis of the chloro group in aqueous media (pH <5 or >9) accelerates degradation. Use anhydrous solvents with desiccants (silica gel) for stability .

Q. What strategies resolve contradictions in reported bioactivity data for pyridinylethylamine derivatives?

- Answer :

- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HEK293 vs. HeLa) and compound concentration (1–100 µM) .

- Error Source Identification : Replicate experiments with controlled purity (>98%) and stereochemistry. Use ANOVA to assess batch-to-batch variability .

Q. Methodological Considerations

Q. How should researchers design dose-response experiments for toxicity profiling?

- Answer :

- In Vitro : Use 3D cell cultures (spheroids) exposed to 0.1–100 µM for 72 hrs. Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS assays) .

- In Vivo : Administer 10–100 mg/kg (oral/IP) to rodent models. Collect plasma for LC-MS pharmacokinetics and histopathology for organ toxicity .

Q. What statistical approaches validate reproducibility in synthetic yield data?

- Answer :

- Triplicate Replicates : Perform syntheses in triplicate under identical conditions. Report mean ± SD and use Student’s t-test for batch comparisons.

- Control Charts : Monitor yield trends over 10 batches to identify systemic errors (e.g., catalyst deactivation) .

属性

IUPAC Name |

1-(6-chloropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVNENIAEVSUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132219-51-3 | |

| Record name | 1-(6-chloropyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。